![molecular formula C14H21NS B13947190 1-Isothiocyanato-3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decane CAS No. 351328-45-5](/img/structure/B13947190.png)
1-Isothiocyanato-3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TRICYCLO[3.3.1.13,7]DECANE, 1-ISOTHIOCYANATO-3,5,7-TRIMETHYL- is a complex organic compound with a unique tricyclic structure. It is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TRICYCLO[3.3.1.13,7]DECANE, 1-ISOTHIOCYANATO-3,5,7-TRIMETHYL- typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. One common method involves the Diels-Alder reaction followed by isothiocyanation. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
TRICYCLO[3.3.1.13,7]DECANE, 1-ISOTHIOCYANATO-3,5,7-TRIMETHYL- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, TRICYCLO[3.3.1.13,7]DECANE, 1-ISOTHIOCYANATO-3,5,7-TRIMETHYL- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its stability and reactivity make it a useful tool for probing biochemical pathways and understanding molecular mechanisms.
Medicine
In medicine, TRICYCLO[3.3.1.13,7]DECANE, 1-ISOTHIOCYANATO-3,5,7-TRIMETHYL- is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of TRICYCLO[3.3.1.13,7]DECANE, 1-ISOTHIOCYANATO-3,5,7-TRIMETHYL- involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways and influence cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Adamantane: A simpler tricyclic compound with similar structural features.
Isotwistane: Another tricyclic compound with different functional groups.
Tricyclo[4.3.1.03,7]decane: A related compound with a different ring structure.
Uniqueness
TRICYCLO[3.3.1.13,7]DECANE, 1-ISOTHIOCYANATO-3,5,7-TRIMETHYL- is unique due to its specific combination of a tricyclic core and isothiocyanato functional group. This combination imparts distinctive chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
351328-45-5 |
|---|---|
Fórmula molecular |
C14H21NS |
Peso molecular |
235.39 g/mol |
Nombre IUPAC |
1-isothiocyanato-3,5,7-trimethyladamantane |
InChI |
InChI=1S/C14H21NS/c1-11-4-12(2)6-13(3,5-11)9-14(7-11,8-12)15-10-16/h4-9H2,1-3H3 |
Clave InChI |
VGPIOEGZPIVUOE-UHFFFAOYSA-N |
SMILES canónico |
CC12CC3(CC(C1)(CC(C2)(C3)N=C=S)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


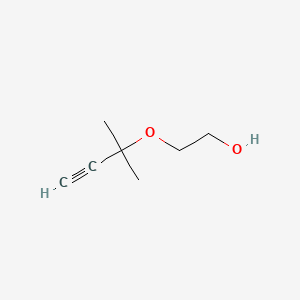


![2-Chloro-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B13947129.png)
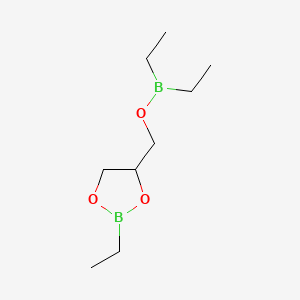
![4-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13947135.png)
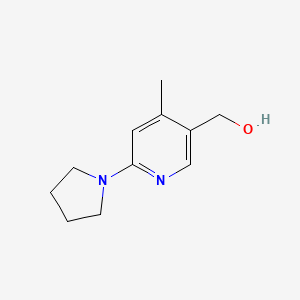
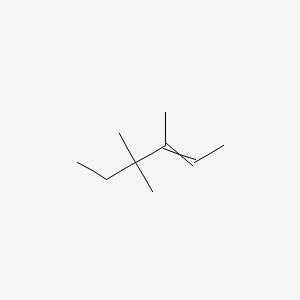
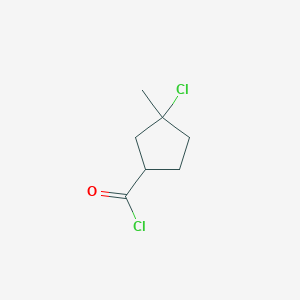
![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13947155.png)
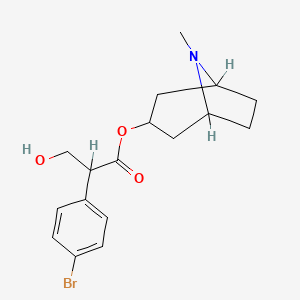

![2-[(E)-(4-Amino-5-methoxy-2-methylphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B13947166.png)

